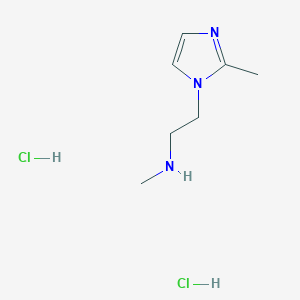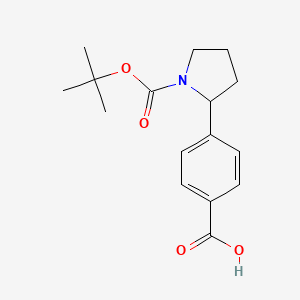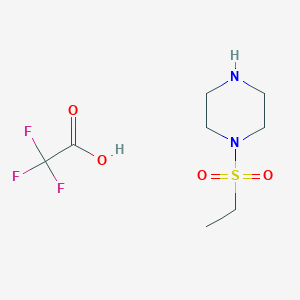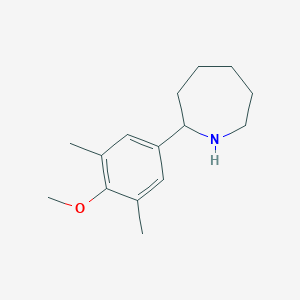
3-Chloro-4-(4-iodophenoxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(4-iodophenoxy)aniline: is an organic compound with the molecular formula C12H9ClINO It is a derivative of aniline, featuring both chloro and iodo substituents on the phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-(4-iodophenoxy)aniline typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 4-iodophenol with 3-chloroaniline in the presence of a palladium catalyst and a base. The reaction conditions often include the use of a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-4-(4-iodophenoxy)aniline can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents on the phenoxy group can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted phenoxy anilines.
Applications De Recherche Scientifique
Chemistry:
3-Chloro-4-(4-iodophenoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry:
The compound is used in the production of dyes and pigments due to its ability to form stable, colored complexes. It is also employed in the manufacture of polymers and resins, where it imparts desirable mechanical and thermal properties .
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(4-iodophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo substituents enhance its binding affinity and selectivity towards these targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-(4-fluorophenoxy)aniline
- 3-Chloro-4-(4-bromophenoxy)aniline
- 3-Chloro-4-(4-methylphenoxy)aniline
Comparison:
Compared to its analogs, 3-Chloro-4-(4-iodophenoxy)aniline exhibits unique reactivity due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in distinct electronic and steric effects, influencing its chemical behavior and interactions with other molecules. The iodine substituent also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in the design of new materials and drugs .
Propriétés
IUPAC Name |
3-chloro-4-(4-iodophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMMQHJYOCIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655539 | |
| Record name | 3-Chloro-4-(4-iodophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84865-98-5 | |
| Record name | 3-Chloro-4-(4-iodophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)





![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)
![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)



